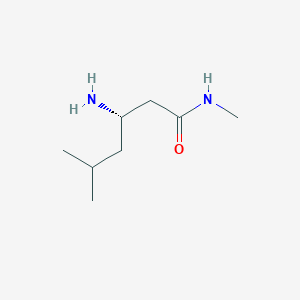

(S)-3-Amino-N,5-dimethylhexanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(3S)-3-amino-N,5-dimethylhexanamide |

InChI |

InChI=1S/C8H18N2O/c1-6(2)4-7(9)5-8(11)10-3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

FOFOXSDQPLROQO-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)NC)N |

Canonical SMILES |

CC(C)CC(CC(=O)NC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 Amino N,5 Dimethylhexanamide

Enantioselective Synthesis Strategies for Chiral Hexanamide (B146200) Frameworks

The creation of the chiral center in β-amino amides like (S)-3-Amino-N,5-dimethylhexanamide requires robust methods that can deliver high levels of enantiomeric purity. The primary strategies employed are asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral β-amino acid frameworks, transition-metal-catalyzed asymmetric hydrogenation is a particularly powerful and widely used technique. hilarispublisher.comresearchgate.netrsc.org This approach typically involves the hydrogenation of a prochiral α,β-unsaturated precursor using a chiral catalyst, most commonly based on rhodium, ruthenium, or iridium. rsc.orgrsc.orgrsc.org

A prevalent strategy involves the asymmetric hydrogenation of an unsaturated cyano-ester, a precursor that is structurally analogous to what would be required for this compound. For instance, in the synthesis of Pregabalin (B1679071), a related compound, an (S)-3-cyano-5-methylhexanoate intermediate is generated via asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. researchgate.net This reaction often employs a rhodium catalyst complexed with a chiral bisphosphine ligand, such as Me-DuPHOS. researchgate.netgoogle.com The chiral ligand creates an asymmetric environment around the metal center, dictating the face of the double bond to which hydrogen is delivered, thereby establishing the desired stereocenter with high enantioselectivity. rsc.org

Other catalytic approaches include the enantioselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. nih.govwikipedia.org Copper-catalyzed hydroamination, for example, can be used to install the amino group at the β-position with high enantiocontrol, governed by the chiral ligand employed. nih.gov

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Rh(COD)(Me-DuPHOS)]+BF4- | Unsaturated Cyano-ester | Chiral Cyano-ester | >99% | researchgate.netgoogle.com |

| Ru(OAc)2(BINAP) | N-Acyl-β-(amino)acrylate | Chiral β-Amino Acid Derivative | >95% | hilarispublisher.com |

| Ir/f-phamidol | α-Dibenzylamino β-Ketoester | syn-β-Hydroxy α-Amino Derivative | >99% | rsc.org |

| Cu(OAc)2/(S,S)-Ph-BPE | α,β-Unsaturated Ester | Chiral β-Amino Ester | 94% | nih.gov |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliary-mediated synthesis is a classical and reliable method for controlling stereochemistry. This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved and can often be recovered.

For the synthesis of β-amino acids and their derivatives, Evans oxazolidinone auxiliaries are frequently employed. google.com In a typical sequence, the chiral oxazolidinone is acylated to form an N-acyl imide. Deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) generates a stereochemically defined enolate, which is shielded on one face by a substituent on the auxiliary. Subsequent reaction with an electrophile, such as an alkyl halide, proceeds from the less hindered face, leading to the formation of a new carbon-carbon bond with high diastereoselectivity. The final product is then liberated by hydrolysis of the imide, and the chiral auxiliary can be recycled.

Another effective class of auxiliaries includes derivatives of amino alcohols, such as pseudoephedrine, which can be used to synthesize optically active carboxylic acids and amino acids. The synthesis of (R)-α-methyl-α-amino acids has been achieved with high diastereoselectivity (>95% d.e.) using L-valine as the chiral auxiliary reagent. scispace.com

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| Evans Oxazolidinone | Enolate Alkylation | >95% | google.com |

| Pseudoephedrine | Enolate Alkylation | >90% | |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | α-Alkylation of Ketones | >95% | |

| L-Valine | Alkylation of Bis-lactim Ether | >95% | scispace.com |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis leverages the high selectivity of enzymes for stereocontrolled transformations, offering a green and efficient alternative to traditional chemical methods. nih.gov For the production of chiral amines and amino acid derivatives, transaminases and reductases are particularly valuable. nih.govmdpi.com

Transaminases (ATAs): Amine transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a prochiral ketone acceptor. illinois.edu A retrosynthetic approach for this compound would involve the asymmetric amination of a precursor, N,5-dimethyl-3-oxohexanamide. By selecting an appropriate (S)-selective ω-transaminase (ω-TA), the desired stereoisomer can be produced with very high enantiomeric excess. researchgate.net The industrial synthesis of sitagliptin, which utilizes an engineered (R)-selective transaminase, highlights the power and scalability of this approach. nih.govresearchgate.net

Ene-Reductases: Another powerful chemoenzymatic strategy is the asymmetric bioreduction of activated alkenes. Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, catalyze the stereoselective reduction of C=C double bonds. A highly relevant example is the synthesis of precursors for Pregabalin, where ene-reductases are used for the asymmetric bioreduction of β-cyanoacrylate esters. acs.orgnih.govnih.gov This method can achieve quantitative conversion and produce the product in enantiomerically pure form. nih.gov The stereochemical outcome can often be controlled by selecting either the (E)- or (Z)-isomer of the substrate. nih.gov

Hydrolases: Kinetic resolution using enzymes like lipases is another common chemoenzymatic method. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, allowing for the separation of the two. For example, a lipase (B570770) can be used for the selective hydrolysis of a racemic ester, yielding an enantiomerically enriched acid and the unreacted ester of the opposite configuration. lupinepublishers.comgoogle.com

| Enzyme Class | Reaction | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| ω-Transaminase (ATA) | Asymmetric Amination | Prochiral Ketone | >99% | researchgate.net |

| Ene-Reductase (OYE) | Asymmetric C=C Reduction | β-Cyanoacrylate Ester | >99% | nih.govnih.gov |

| Lipase | Kinetic Resolution (Hydrolysis) | Racemic Cyano-diester | >99.5% | google.com |

| Nitrilase | Enantioselective Hydrolysis | Dinitrile | ~100% | google.com |

Precursor Design and Optimization in Multi-Step Syntheses

The efficiency of any enantioselective synthesis is highly dependent on the design and accessibility of the key prochiral precursor. For this compound, retrosynthetic analysis points to several viable precursors tailored to the chosen synthetic strategy.

For an asymmetric hydrogenation approach, a suitable precursor would be an α,β-unsaturated amide or a related cyano-enoate. For example, (E/Z)-N,5-dimethyl-3-aminohex-2-enamide could be hydrogenated to install the chiral center. Such precursors are often synthesized via condensation reactions. The Knoevenagel condensation of isovaleraldehyde (B47997) with an active methylene (B1212753) compound like N-methyl-2-cyanoacetamide, followed by further transformations, would provide the necessary unsaturated backbone. rsc.org

For a chemoenzymatic route using a transaminase , the ideal precursor is the corresponding β-keto amide: N,5-dimethyl-3-oxohexanamide. This can be prepared through several established methods, such as the Claisen condensation between an ester (e.g., ethyl isovalerate) and an N-methylacetamide enolate. The synthesis of a related precursor, methyl 5-methyl-3-oxohexanoate, has been documented starting from 4-methyl-2-pentanone (B128772) and dimethyl carbonate. acs.org

Optimization of precursor synthesis involves selecting readily available starting materials (e.g., isovaleraldehyde), using high-yielding and scalable reactions, and ensuring the precursor is stable and compatible with the subsequent enantioselective step. The geometric purity (E vs. Z isomer) of unsaturated precursors can also be critical, as it may influence the stereochemical outcome of the reaction. nih.gov

Reaction Condition Optimization for Enhanced Yield and Enantiomeric Purity

Achieving optimal results in enantioselective synthesis requires meticulous optimization of reaction conditions. Key parameters vary significantly depending on the chosen methodology.

Asymmetric Catalysis: In transition-metal-catalyzed hydrogenations, the choice of solvent, temperature, and hydrogen pressure are critical variables. The structure of the chiral ligand is paramount, as subtle changes can dramatically impact enantioselectivity. Catalyst loading is also optimized to be as low as possible for cost-effectiveness without sacrificing reaction rate or selectivity. google.com

Chiral Auxiliary Methods: For reactions involving enolate formation, the choice of base (e.g., LDA, NaHMDS, LiHMDS), solvent (typically ethereal solvents like THF), temperature (often cryogenic, -78 °C, to maximize selectivity), and the nature of the electrophile are crucial. The precise conditions determine the geometry of the enolate and the degree of diastereoselectivity in the subsequent reaction.

Chemoenzymatic Routes: Biocatalytic transformations are highly sensitive to the reaction environment. Key parameters to optimize include pH, temperature, buffer composition, and substrate/enzyme concentrations. mdpi.com For transaminase reactions, shifting the reaction equilibrium towards the product is a major challenge. This is often addressed by using a large excess of the amine donor, by removing the ketone byproduct (e.g., acetone) as it forms, or by employing coupled-enzyme systems for byproduct removal or cofactor regeneration. nih.govmdpi.com

Scale-Up Considerations for Academic Research and Pre-Clinical Development

Transitioning a synthetic route from a laboratory scale to a larger, pre-clinical or industrial scale introduces a new set of challenges. A process that is effective on a milligram scale may not be practical or safe for producing gram or kilogram quantities.

Key considerations for scale-up include:

Cost and Availability of Materials: Reagents and catalysts that are acceptable for small-scale synthesis may be prohibitively expensive for large-scale production. This favors routes that use inexpensive starting materials and low loadings of highly efficient catalysts over stoichiometric chiral reagents. researchgate.net

Process Safety: Reactions requiring pyrophoric reagents (e.g., n-BuLi), high pressures, or cryogenic temperatures (-78 °C) are less desirable for scale-up. Biocatalytic processes, which run in aqueous media under mild conditions (ambient temperature and pressure), are often considered safer and more environmentally friendly ("greener"). nih.gov

Purification: On a large scale, purification by column chromatography is often impractical and expensive. The ideal process yields a product that can be isolated and purified by simple extraction and crystallization. Crystallization-induced dynamic resolution is a highly efficient technique if applicable.

Catalyst Recovery and Reuse: For expensive transition-metal catalysts or enzymes, developing methods for their recovery and reuse is crucial for economic viability. nih.gov The scalability of a Cu-catalyzed hydroamination has been demonstrated on a 5 mmol scale with a catalyst loading of 1.0 mol%. nih.gov

Ultimately, the choice of a synthetic route for larger-scale production involves a trade-off between these factors, with chemoenzymatic and highly efficient catalytic routes often being the most promising for sustainable and cost-effective manufacturing.

Stereochemical Investigations and Control in S 3 Amino N,5 Dimethylhexanamide

Chiral Resolution Techniques for Enantiomeric Enrichment

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a fundamental step in obtaining enantiomerically pure substances. For a primary amine like 3-Amino-N,5-dimethylhexanamide, several techniques can be employed for its resolution.

Diastereomeric Salt Formation and Separation

A classic and widely used method for the resolution of racemic amines and carboxylic acids is through the formation of diastereomeric salts. nii.ac.jplibretexts.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.orglibretexts.org

For the resolution of racemic 3-Amino-N,5-dimethylhexanamide, a chiral acid would be employed as the resolving agent. The reaction of the racemic amine with an enantiomerically pure chiral acid (e.g., (R)-mandelic acid or (+)-tartaric acid) would yield a mixture of two diastereomeric salts: ((S)-3-Amino-N,5-dimethylhexanamide • (R)-acid) and ((R)-3-Amino-N,5-dimethylhexanamide • (R)-acid). libretexts.org

Due to their different crystal packing and intermolecular interactions, these diastereomeric salts will exhibit different solubilities in a given solvent system. nii.ac.jp Through careful selection of the solvent and controlled crystallization conditions, the less soluble diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. libretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. The efficiency of such a resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. nii.ac.jp

Table 1: Illustrative Chiral Resolving Agents for Amines This table presents examples of chiral acids commonly used for the resolution of racemic amines via diastereomeric salt formation. Specific data for the resolution of 3-Amino-N,5-dimethylhexanamide is not publicly available.

| Chiral Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Malic Acid | Dicarboxylic Acid |

| (R)-(-)-Mandelic Acid | α-Hydroxy Acid |

| (+)-Camphor-10-sulfonic acid | Sulfonic Acid |

Chromatographic Enantioseparation Methods

Chromatographic techniques offer a powerful alternative for the separation of enantiomers and can be applied both analytically to determine enantiomeric purity and preparatively to isolate pure enantiomers. nih.gov This separation is achieved by utilizing a chiral environment, either in the stationary phase or as an additive in the mobile phase.

For the enantioseparation of 3-Amino-N,5-dimethylhexanamide, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) would be a primary method. CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions lead to different retention times for the two enantiomers, allowing for their separation.

Alternatively, the amine can be derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov This indirect approach can also enhance the detectability of the analyte.

Table 2: Representative Chiral Stationary Phases for Amine Separation This table lists examples of chiral stationary phases that are effective for the enantiomeric separation of chiral amines. The optimal column and conditions for this compound would require experimental screening.

| Chiral Stationary Phase Type | Chiral Selector |

| Polysaccharide-based | Cellulose or amylose (B160209) derivatives |

| Pirkle-type (π-acidic/π-basic) | (R,R)-Whelk-O 1 |

| Macrocyclic glycopeptide | Teicoplanin or vancomycin |

| Crown ether-based | Chiral crown ethers |

Absolute Stereochemical Assignment Methodologies

Once an enantiomerically enriched sample of 3-Amino-N,5-dimethylhexanamide is obtained, it is crucial to unequivocally determine its absolute configuration (i.e., whether it is the (S) or (R) enantiomer). Several spectroscopic and analytical methods are available for this purpose.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jasco-global.comnih.gov The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. jasco-global.com

To determine the absolute configuration of 3-Amino-N,5-dimethylhexanamide, its experimental VCD spectrum would be recorded. Concurrently, theoretical VCD spectra for both the (S) and (R) enantiomers would be calculated using quantum chemical methods, such as density functional theory (DFT). nih.gov The absolute configuration of the experimental sample is then assigned by comparing the experimental spectrum with the calculated spectra. A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration. This method is particularly valuable as it can be performed on samples in solution, which is often their native state. jasco-global.com

X-ray Crystallography for Definitive Configuration Determination

Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.

To apply this method to this compound, a suitable single crystal of the enantiomerically pure compound, or a diastereomeric salt with a known chiral auxiliary, would need to be grown. The diffraction pattern of X-rays passing through the crystal is then analyzed to build a model of the molecular structure. When anomalous dispersion effects are present and measured accurately, the absolute configuration can be determined unambiguously. While powerful, this method is contingent on the ability to produce high-quality single crystals.

Chiral Derivatizing Agent (CDA) Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of a chiral molecule through the use of chiral derivatizing agents (CDAs). nih.gov This method involves reacting the chiral amine with an enantiomerically pure CDA to form a pair of diastereomers. researchgate.net

A widely used CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. Reaction of this compound with (R)-Mosher's acid chloride would form a specific diastereomeric amide. The protons in this diastereomer will have a unique set of chemical shifts in the ¹H NMR spectrum. By analyzing the differences in chemical shifts of the protons near the stereogenic center compared to the diastereomer formed from the (R)-amine, and by applying the Mosher model, the absolute configuration of the original amine can be deduced. mdpi.com

Table 3: Common Chiral Derivatizing Agents for NMR Analysis of Amines This table provides examples of chiral derivatizing agents used to determine the absolute configuration of chiral amines via NMR spectroscopy. The selection of the most suitable agent depends on the specific structure of the amine.

| Chiral Derivatizing Agent (CDA) | Acronym | Reactive Functional Group |

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA (Mosher's Acid) | Carboxylic Acid/Acid Chloride |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Activated Aryl Halide |

| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | NEIC | Isocyanate |

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid | MNPA | Carboxylic Acid |

Impact of Stereochemistry on Conformational Preferences and Molecular Recognition

The spatial arrangement of the amino group at the C3 position in the (S)-enantiomer of 3-Amino-N,5-dimethylhexanamide dictates the molecule's preferred conformations and its ability to engage in specific non-covalent interactions, which are the cornerstone of molecular recognition.

The presence of a chiral center introduces asymmetry, which can lead to diastereomeric interactions when the molecule interacts with other chiral entities, such as biological receptors or chiral stationary phases in chromatography. The (S)-configuration at the C3 position will orient the amino group and the isobutyl group at C5 in a specific spatial relationship relative to the N-methylamide moiety.

Conformational Preferences:

The conformational flexibility of this compound is primarily governed by rotations around its single bonds. The stereochemistry at C3 will influence the relative energies of the possible staggered and eclipsed conformations. For instance, the gauche and anti conformations around the C3-C4 bond will have different steric and electronic interactions depending on the orientation of the amino group.

In related chiral amides, studies have shown that the stereochemistry can significantly bias the population of different conformers. Current time information in Bangalore, IN. For secondary amides, the Z-anti conformation is often predicted to be the lowest in energy. nih.gov The (S)-stereocenter in 3-Amino-N,5-dimethylhexanamide would likely favor conformations that minimize steric hindrance between the amino group, the N-methyl group, and the isobutyl group. This could lead to a preferred folded or extended conformation in solution.

Molecular Recognition:

Molecular recognition is predicated on the precise geometric and electronic complementarity between a host and a guest molecule. The (S)-stereochemistry of 3-Amino-N,5-dimethylhexanamide provides a unique three-dimensional arrangement of functional groups—the primary amine, the amide, and the alkyl groups—that can participate in specific interactions.

Hydrogen Bonding: The amino group and the amide N-H can act as hydrogen bond donors, while the amide carbonyl oxygen and the nitrogen of the amino group can act as hydrogen bond acceptors. The (S)-configuration will dictate the spatial orientation of these groups, making the molecule a selective binder for targets that can form complementary hydrogen bond networks.

Ionic Interactions: The basic amino group can be protonated to form a positively charged ammonium (B1175870) ion, which can then participate in strong ionic interactions with anionic species.

Hydrophobic Interactions: The isobutyl group at C5 and the N-methyl group contribute to the molecule's hydrophobicity, allowing for van der Waals and hydrophobic interactions with nonpolar pockets of a receptor or host molecule.

The importance of stereochemistry in molecular recognition is well-documented. For instance, molecularly imprinted polymers have been shown to exhibit enantiomeric resolution of amino acid derivatives based on the specific stereochemistry of the template molecule used during polymerization. nih.gov This highlights the ability to create binding sites that are exquisitely sensitive to the three-dimensional structure of a chiral molecule. Similarly, studies with cucurbit[n]urils, a class of macrocyclic host molecules, demonstrate selective binding of amino acids and their derivatives, with binding affinity being dependent on the guest's structure and stereochemistry. kyushu-u.ac.jpbohrium.comresearchgate.net

While no specific binding partners for this compound are detailed in the available literature, it is reasonable to infer that its (S)-configuration would lead to stereospecific interactions with chiral biological macromolecules like enzymes or receptors.

Illustrative Conformational Data:

Due to the absence of direct experimental data for this compound, the following table presents hypothetical, yet plausible, data based on the analysis of similar chiral amides and gamma-amino acids. This data illustrates how different stereoisomers might exhibit distinct conformational preferences.

| Dihedral Angle (Hypothetical) | This compound | (R)-3-Amino-N,5-dimethylhexanamide |

| H-N-C3-C4 | -60° (gauche) | +60° (gauche) |

| N-C3-C4-C5 | 180° (anti) | 180° (anti) |

| C3-C2-C(=O)-N | 0° (syn-periplanar) | 0° (syn-periplanar) |

| Predicted Predominant Conformer | Folded | Folded |

| Relative Population (in polar solvent) | ~70% Folded, 30% Extended | ~75% Folded, 25% Extended |

This table is for illustrative purposes only and is based on general principles of stereochemistry and conformational analysis, not on direct experimental or computational results for the specified compound.

Derivatization Strategies and Analogue Synthesis of S 3 Amino N,5 Dimethylhexanamide

N-Alkylation and Acylation Reactions at the Amine Moiety

The primary amine in (S)-3-Amino-N,5-dimethylhexanamide is a key functional group for derivatization. N-alkylation and N-acylation can introduce a variety of substituents, influencing the compound's polarity, lipophilicity, and potential interactions with biological targets.

N-Alkylation: The introduction of alkyl groups to the amine can be achieved through several synthetic methods. Reductive amination of aldehydes or ketones in the presence of a reducing agent is a common strategy. nih.gov Alternatively, direct N-alkylation with alkyl halides can be employed, though this method may sometimes lead to over-alkylation. nih.gov More recent advancements include the use of alcohols as alkylating agents in the presence of a suitable catalyst, which is considered a greener approach. nih.govrsc.org

For analogues of gabapentin (B195806), N-alkylation has been explored to probe the steric and electronic requirements of the binding site. acs.org It is plausible that similar modifications to this compound could modulate its activity.

Table 1: Potential N-Alkylation and N-Acylation Reactions for this compound

| Modification Type | Reagent Example | Potential Product Structure | Expected Change in Properties |

| N-Methylation | Formaldehyde/Sodium Borohydride | (S)-N,5-Dimethyl-3-(methylamino)hexanamide | Increased lipophilicity, potential alteration of binding affinity. |

| N-Benzylation | Benzaldehyde/Sodium Borohydride | (S)-3-(Benzylamino)-N,5-dimethylhexanamide | Significant increase in steric bulk and lipophilicity. |

| N-Acetylation | Acetic Anhydride | (S)-3-Acetamido-N,5-dimethylhexanamide | Increased polarity, potential for altered hydrogen bonding. |

C-Terminal Modification via Amide Coupling Reactions

The C-terminal N,5-dimethylhexanamide moiety of the target molecule can also be a site for modification. While direct amide exchange can be challenging, synthesis of analogues with different C-terminal amides is a viable strategy. This involves coupling the parent carboxylic acid, (S)-3-amino-5-methylhexanoic acid, with a variety of amines using standard peptide coupling reagents. nih.govnih.gov

Modification of the C-terminus can impact the molecule's ability to cross biological membranes and its metabolic stability. nih.gov For instance, introducing different alkyl or aryl groups on the amide nitrogen can fine-tune the lipophilicity and steric profile of the compound.

Table 2: Examples of C-Terminal Amide Analogues of (S)-3-Amino-5-methylhexanoic Acid

| Amine for Coupling | Coupling Reagent Example | Potential Analogue Name | Rationale for Modification |

| Benzylamine | HATU/DIPEA | (S)-3-Amino-N-benzyl-5-methylhexanamide | Introduce aromatic interactions, increase lipophilicity. |

| Morpholine | EDC/HOBt | (S)-4-((S)-3-Amino-5-methylhexanoyl)morpholine | Introduce a polar heterocyclic moiety to improve solubility. |

| Aniline | T3P | (S)-3-Amino-5-methyl-N-phenylhexanamide | Explore the effect of an aromatic amide on activity. |

Isosteric Replacements and Bioisosteric Analogues

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aiming to replace a functional group with another that has similar physical or chemical properties to enhance the desired biological activity or to improve pharmacokinetic parameters. nih.govnih.gov In the context of gabapentinoids, the carboxylic acid group of pregabalin (B1679071) and gabapentin has been a primary target for bioisosteric replacement. nih.govnih.govresearchgate.netresearchsolutions.comresearchgate.net

Given that this compound is an amide derivative of a carboxylic acid, similar bioisosteric thinking can be applied. The amide group itself can be considered a bioisostere of a carboxylic acid. Furthermore, the entire amide moiety could be replaced with other functional groups known to mimic the properties of amides or carboxylic acids.

Common bioisosteres for carboxylic acids and amides include tetrazoles, oxadiazoles, and triazoles. nih.govnih.govresearchgate.netresearchgate.net For example, tetrazole-containing analogues of pregabalin have shown potent activity. nih.govresearchgate.net

Table 3: Potential Bioisosteric Replacements for the Amide Group in this compound

| Bioisosteric Group | Rationale | Example Structure |

| 1H-Tetrazole | Mimics the acidic proton and hydrogen bonding pattern of a carboxylic acid. nih.govresearchgate.net | 5-((S)-1-Amino-3-methylbutyl)-1H-tetrazole |

| 1,2,4-Oxadiazole | Acts as a metabolically stable amide isostere. nih.govresearchgate.net | 3-((S)-1-Amino-3-methylbutyl)-5-methyl-1,2,4-oxadiazole |

| 1,2,3-Triazole | Can mimic the geometry and electronic properties of an amide bond. | 1-((S)-1-Amino-3-methylbutyl)-4-methyl-1H-1,2,3-triazole |

Regioselective Functionalization Approaches

Regioselective functionalization allows for the specific modification of one reactive site in a molecule that contains multiple similar functional groups. In this compound, the carbon backbone presents several C-H bonds that could potentially be functionalized.

While direct and selective C-H functionalization of such a molecule would be a complex synthetic challenge, regioselectivity can be achieved during the synthesis of analogues. For instance, the synthesis of pregabalin analogues has involved the introduction of substituents at various positions of the carbon skeleton to explore the spatial requirements of the biological target. researchgate.netsci-hub.st Similar strategies could be applied to the synthesis of analogues of this compound to probe the effect of substitution at different positions.

For example, the introduction of a methyl group at the 4-position of the hexanamide (B146200) backbone would lead to a diastereomeric mixture that could be separated and evaluated. The synthesis of such an analogue would require a multi-step sequence starting from a appropriately substituted precursor.

Structure-Activity Relationship (SAR) Studies of Modified Analogues (Focus on Molecular Interactions)

The derivatization strategies discussed above would generate a library of analogues of this compound. The evaluation of these analogues in relevant biological assays would provide crucial structure-activity relationship (SAR) data. nih.govnih.gov The SAR would shed light on the key molecular interactions between the ligand and its biological target.

Based on the extensive SAR studies of pregabalin and gabapentin, it is known that they bind to the α2δ subunit of voltage-gated calcium channels. nih.govwikipedia.orgwikipedia.org The binding is sensitive to the stereochemistry and the nature of the substituents on the γ-amino acid scaffold.

Key SAR Insights from Gabapentinoid Analogues:

The Amino Group: The primary amine is generally considered crucial for activity, likely forming a key ionic interaction with the target protein. N-alkylation can be tolerated to some extent, but bulky substituents often lead to a decrease in affinity. acs.org

The Carboxylate (or its Bioisostere): This group is also essential for binding, participating in hydrogen bonding or ionic interactions. The distance between the amine and the acidic group is a critical determinant of activity.

The Alkyl Side Chain: The isobutyl group of pregabalin fits into a specific hydrophobic pocket of the α2δ subunit. Modifications to this side chain can significantly impact binding affinity. It is expected that the isopentyl group in this compound would occupy a similar pocket.

Stereochemistry: The (S)-enantiomer of pregabalin is the active form, highlighting the stereospecificity of the binding site. wikipedia.org A similar stereochemical preference is anticipated for analogues of this compound.

By systematically modifying this compound at the N-terminus, C-terminus, and the alkyl backbone, and by introducing bioisosteric replacements, a detailed understanding of the molecular interactions governing its biological activity can be developed. This knowledge would be invaluable for the design of novel analogues with potentially improved pharmacological profiles.

Advanced Spectroscopic and Analytical Characterization of S 3 Amino N,5 Dimethylhexanamide and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. For a related compound, N,5-dimethylhexanamide, the molecular weight is reported as 143.23 g/mol . nih.gov HRMS analysis of (S)-3-Amino-N,5-dimethylhexanamide would be expected to yield a high-resolution mass that corresponds to its specific molecular formula, C8H18N2O.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

1H, 13C, and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals would be observed for the protons of the N-methyl group, the various methylene (B1212753) groups in the hexanamide (B146200) chain, the methine protons, and the protons of the amino group. The chemical shift, integration, and multiplicity of each signal are key to assigning them to specific protons in the structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal, with its chemical shift indicating its electronic environment (e.g., carbonyl, aliphatic).

2D NMR techniques are crucial for assembling the complete molecular structure:

COSY (Correlation Spectroscopy) reveals proton-proton couplings, identifying which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the molecule's conformation and stereochemistry.

While specific spectral data for this compound is not publicly available, commercial suppliers of the related compound (3R)-3-Amino-4,5-dimethylhexanamide indicate the availability of such data. bldpharm.combldpharm.com Analysis of structurally similar compounds, such as pregabalin (B1679071) derivatives, relies heavily on these NMR techniques for their characterization. nih.govsigmaaldrich.com

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for identifying the functional groups present in a sample.

For this compound, the following characteristic vibrations would be expected:

N-H stretching vibrations from the primary amine and the secondary amide, typically in the region of 3300-3500 cm⁻¹.

C=O stretching vibration of the amide group (Amide I band), usually a strong absorption around 1630-1680 cm⁻¹.

N-H bending vibration of the amide group (Amide II band), around 1510-1570 cm⁻¹.

C-H stretching and bending vibrations from the alkyl chain.

The synthesis and characterization of pregabalin lactose (B1674315) conjugate degradation products utilized IR spectroscopy to identify the functional groups present in the newly formed compounds. nih.gov

Chiroptical Spectroscopies (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Conformation

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum provides information about the absolute configuration and the secondary structure of chiral molecules.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect (the combination of a peak and a trough), is characteristic of the enantiomer and its conformation.

These techniques are particularly powerful for confirming the enantiomeric purity of a sample. The (S)-enantiomer will produce a CD/ORD spectrum that is a mirror image of the (R)-enantiomer.

Chromatographic Purity Assessment (HPLC, GC with Chiral Stationary Phases)

Chromatographic techniques are the gold standard for assessing the purity of a chemical compound. For chiral molecules like this compound, it is crucial to determine not only the chemical purity but also the enantiomeric purity (the percentage of the desired enantiomer).

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose. To separate enantiomers, a chiral stationary phase (CSP) is employed. These phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times and thus their separation.

The choice of the chiral stationary phase is critical and often depends on the specific molecule being analyzed. For amino acid derivatives, various CSPs based on cyclodextrins, macrocyclic antibiotics, or chiral polymers have proven effective. The use of (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamide-bonded silica (B1680970) as a chiral stationary phase has been demonstrated for the separation of amino acid amides using nonaqueous capillary electrochromatography. nih.gov Commercial suppliers of related compounds also indicate the availability of HPLC and LC-MS data for purity assessment. bldpharm.combldpharm.com

Theoretical and Computational Studies of S 3 Amino N,5 Dimethylhexanamide

Retrosynthetic Analysis through Computational Approaches:A computational-driven retrosynthetic analysis for (S)-3-Amino-N,5-dimethylhexanamide has not been reported, leaving its potential synthetic pathways from a computational perspective unexplored.

While information exists for structurally related compounds, the strict focus on this compound as mandated by the inquiry's parameters means that no scientifically accurate and specific data can be presented at this time. The field awaits dedicated research to illuminate the chemical and physical properties of this particular molecule.

Exploration of Molecular Interactions and Biochemical Modulatory Potential of S 3 Amino N,5 Dimethylhexanamide

In Vitro Receptor Binding Affinity Studies (Focus on Binding Kinetics and Thermodynamics)

No specific in vitro receptor binding affinity studies for (S)-3-Amino-N,5-dimethylhexanamide were identified in the available literature. Consequently, there is no data on its binding kinetics (association and dissociation rate constants) or thermodynamic parameters (enthalpy and entropy changes) for any specific receptor.

In general, such studies are crucial for characterizing the interaction between a ligand and its receptor. nih.gov Kinetic and thermodynamic data provide a deeper understanding of the binding mechanism beyond simple affinity measurements (e.g., IC₅₀ or Kᵢ values). nih.gov Real-time cell-binding assays are one of the modern techniques used to obtain high-resolution kinetic data. nih.gov For instance, studies on amino acid-based surfactants have shown that the architecture of a molecule, such as the presence of an amide linker, can significantly impact the kinetics of its binding to biological macromolecules like DNA. nih.gov

Enzyme Inhibition/Activation Kinetics and Mechanistic Investigations

There is no available research detailing the effects of This compound on enzyme activity. Therefore, no data on enzyme inhibition or activation kinetics (e.g., Kᵢ, kₒₙ/kₒff) or the mechanism of action (e.g., competitive, non-competitive) exists for this compound.

Enzyme kinetic studies are fundamental to drug discovery and development. For example, research on other amino-containing compounds, like amphiphilic aminoglycosides, has demonstrated their potential to inhibit clinically relevant deactivating enzymes. nih.gov Such investigations are critical for understanding how a compound might exert a therapeutic effect or to identify potential off-target interactions.

Cell-Based Assays for Investigating Intracellular Pathway Modulation (Focus on Molecular Mechanisms)

No cell-based assay results investigating the modulation of intracellular signaling pathways by This compound have been published. As a result, its impact on pathways such as MAPK, NF-κB, or others remains unknown. nih.gov

Cell-based assays are essential for understanding the functional consequences of a compound's interaction with its molecular target within a biological system. nih.gov These assays can reveal how a compound influences cellular processes by examining downstream signaling events. For example, various small molecules are known to modulate intracellular signaling cascades, which can have profound effects on cellular functions like inflammation and apoptosis. frontiersin.orgwikipedia.org The modulation of these pathways is a key strategy in the development of new therapies. nih.gov

Structure-Based Ligand Design Principles Applied to Related Scaffolds

While there is no specific information on structure-based ligand design efforts centered on the This compound scaffold, the general principles of this approach are well-established in medicinal chemistry. Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target protein to design or identify molecules that can bind with high affinity and selectivity. researchgate.net

This methodology often involves computational docking of virtual compounds into the binding site of a target protein to predict binding modes and affinities. researchgate.net For scaffolds containing amine and amide functionalities, key interactions often involve hydrogen bonding and electrostatic interactions with the target protein. The aliphatic nature of the hexanamide (B146200) backbone would also contribute to hydrophobic interactions. The stereochemistry, as indicated by the "(S)" designation, is a critical determinant of biological activity, as enantiomers often exhibit different binding affinities and efficacies.

Mechanistic Investigations of Compound-Biomolecule Interactions at the Molecular Level

Due to the absence of binding and functional data, there have been no mechanistic investigations into the molecular interactions between This compound and any specific biomolecule. Such studies would typically employ techniques like X-ray crystallography, NMR spectroscopy, or computational modeling to elucidate the precise binding mode and the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces, ionic interactions) driving the interaction.

Understanding these interactions at a molecular level is fundamental for structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of a lead compound. researchgate.net

Future Research Directions and Emerging Applications for S 3 Amino N,5 Dimethylhexanamide

Development of Novel and Sustainable Synthetic Routes

The biological and chemical applications of (S)-3-Amino-N,5-dimethylhexanamide are contingent upon efficient and stereoselective synthetic methods. While specific routes for this compound are not widely published, future research will likely focus on adapting established methodologies for asymmetric synthesis.

A key area of development will be the creation of scalable and sustainable synthetic protocols. Modern drug discovery demands methods that are not only high-yielding but also environmentally benign. One promising approach involves the use of recyclable chiral auxiliaries. For instance, methods utilizing Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a recyclable chiral ligand have proven effective for the large-scale synthesis of other tailor-made amino acids. This process often allows for the recovery and reuse of the chiral ligand in subsequent batches with high purity, minimizing waste and cost.

Future research could optimize a multi-step synthesis starting from commercially available precursors, focusing on green chemistry principles such as atom economy, use of less hazardous reagents, and minimizing purification steps. Enzymatic and organocatalytic strategies, which operate under mild conditions, also represent promising avenues for the stereoselective synthesis of this and related chiral β-amino amides.

Table 1: Potential Asymmetric Synthetic Strategies for this compound

| Synthetic Strategy | Description | Potential Advantages |

| Chiral Auxiliary-Based Synthesis | A chiral auxiliary is temporarily incorporated to direct the stereoselective formation of the desired enantiomer. The Ni(II) complex methodology is a prime example. | High stereoselectivity, scalability, and potential for auxiliary recycling. |

| Catalytic Asymmetric Hydrogenation | An achiral precursor is hydrogenated using a chiral catalyst (e.g., based on Rhodium or Iridium) to create the stereocenter at the C3 position. | High efficiency and atom economy. |

| Enzymatic Resolution | A racemic mixture of 3-Amino-N,5-dimethylhexanamide is treated with an enzyme (e.g., a lipase (B570770) or amidase) that selectively reacts with one enantiomer, allowing for separation. | High enantioselectivity and mild reaction conditions. |

| Organocatalysis | Small organic molecules are used to catalyze the asymmetric addition of nucleophiles to a suitable precursor, establishing the chiral center. | Avoidance of toxic heavy metals and sensitivity to air/moisture. |

Integration into Complex Natural Product Analogues or Peptide Mimetic Architectures

Non-natural amino acids are fundamental building blocks in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and oral bioavailability. The structure of this compound makes it an excellent candidate for incorporation into such architectures.

As a β-amino acid, it can be integrated into peptide backbones to create β-peptides or mixed α/β-peptides. These structures are known to form stable secondary structures, including helices and sheets, but are resistant to degradation by common proteases. The 5-isobutyl group could provide specific hydrophobic interactions within a protein binding pocket, while the N-methyl group can restrict the conformational freedom of the amide bond, further stabilizing a desired conformation.

Furthermore, many natural products, particularly those from marine sponges, contain complex amino acid residues. This compound could serve as a key fragment for the synthesis of analogues of these natural products, potentially leading to new therapeutic agents with improved properties.

Application as Chiral Building Blocks in Asymmetric Synthesis

Chiral molecules are invaluable in the synthesis of enantiomerically pure pharmaceuticals, where only one enantiomer typically exhibits the desired therapeutic effect. This compound, possessing a defined stereocenter, is a valuable chiral building block for the construction of more complex molecules.

The chiral amine can be used to direct the stereochemical outcome of subsequent reactions. For example, it could serve as a starting material for the synthesis of substituted piperidines or other nitrogen-containing heterocycles, which are common motifs in alkaloid natural products and pharmaceuticals. Mannich-type reactions involving the chiral amine could be employed to create new carbon-carbon bonds with high diastereoselectivity, leading to intermediates for various drug candidates. The inherent chirality of the molecule can thus be transferred to new stereocenters, providing an efficient route to complex chiral targets.

Design of Chemical Probes for Advanced Biological Systems Research

Chemical probes are essential tools for dissecting biological pathways and identifying new drug targets. They are small molecules designed to interact with a specific protein or enzyme, often equipped with a reporter tag (like a fluorescent dye or biotin) or a reactive group for covalent labeling.

This compound provides a scaffold that can be readily modified to create such probes. The primary amine at the C3 position is an ideal handle for derivatization. Using well-established bioconjugation techniques, this amine could be functionalized with:

Reporter Tags: Attachment of a fluorophore would allow for visualization of the probe's subcellular localization.

Affinity Tags: Biotinylation would enable the isolation and identification of binding partners through affinity purification and mass spectrometry.

Reactive Groups: Introduction of a photo-reactive group (e.g., a diazirine) or a "click chemistry" handle (e.g., an alkyne or azide) would allow for covalent labeling and identification of target proteins in complex biological systems.

Such probes could be invaluable for studying enzymes involved in lipid or amide metabolism, helping to elucidate their function and role in disease.

Exploration of New Methodologies for Derivatization and Scaffold Diversification

To explore the full potential of this compound as a lead structure in drug discovery, the synthesis of a diverse library of analogues is essential for establishing structure-activity relationships (SAR). The molecule offers several sites for chemical modification.

Future research will likely focus on developing robust methodologies for derivatization at key positions to modulate its physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. Strategic fluorination of the side chain, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Table 2: Potential Derivatization Strategies for Scaffold Diversification

| Modification Site | Derivatization Reaction | Potential New Analogues | Purpose |

| C3-Amine | Acylation, Sulfonylation, Reductive Amination | Varied amides, sulfonamides, secondary/tertiary amines | Modulate hydrogen bonding, polarity, and steric bulk. |

| Amide Nitrogen | Demethylation followed by N-alkylation | Analogues with different N-alkyl substituents | Probe the importance of the N-methyl group for conformation and activity. |

| Isobutyl Side Chain | C-H activation, oxidation, fluorination | Hydroxylated, carboxylated, or fluorinated derivatives | Introduce new functional groups for interaction or alter metabolic stability. |

| Amide Carbonyl | Reduction to amine | 1,3-diamino compounds | Remove the carbonyl group to assess its role in binding. |

By systematically exploring these modifications, researchers can fine-tune the molecule's properties to optimize its interaction with a biological target, paving the way for the development of novel therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.